molecular formula C14H12ClNO B13009183 7-Chloro-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

7-Chloro-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No.: B13009183
M. Wt: 245.70 g/mol
InChI Key: DLHKDLJXRIOISG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is an organic compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base, followed by cyclization to form the oxazine ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce more saturated derivatives of the original compound .

Scientific Research Applications

7-Chloro-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chloro-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its oxazine ring differentiates it from other similar compounds, such as benzodiazepines, which contain a diazepine ring. This structural difference can lead to variations in reactivity, stability, and biological activity .

Properties

Molecular Formula

C14H12ClNO

Molecular Weight

245.70 g/mol

IUPAC Name

7-chloro-3-phenyl-3,4-dihydro-2H-1,4-benzoxazine

InChI

InChI=1S/C14H12ClNO/c15-11-6-7-12-14(8-11)17-9-13(16-12)10-4-2-1-3-5-10/h1-8,13,16H,9H2

InChI Key

DLHKDLJXRIOISG-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=C(O1)C=C(C=C2)Cl)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.